6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one
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Overview
Description
Compound “6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one” involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically includes:
Step 1: Selection of starting materials such as specific halogenated hydrocarbons.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: to handle bulk quantities of reactants.
Continuous monitoring: of reaction parameters such as temperature, pressure, and pH.
Advanced purification techniques: to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Compound “6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenated hydrocarbons or organometallic compounds.
Major Products Formed: The reactions of compound “this compound” result in the formation of various products, depending on the reaction conditions and reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Compound “6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target molecules: Such as enzymes or receptors, altering their activity.
Modulating biochemical pathways: Influencing processes like signal transduction or metabolic pathways
Comparison with Similar Compounds
Compound “6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar reactivity but different molecular structure.
Compound B: Shares some functional groups but differs in its overall chemical behavior.
The uniqueness of compound “this compound” lies in its specific chemical structure and the distinct reactions it undergoes, making it valuable for various applications .
Properties
IUPAC Name |
6-methyl-2-pyridin-3-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFHAJVBGFMEBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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